5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods often involve the use of β-enaminone derivatives and microwave irradiation to achieve high yields and efficiency .
Chemical Reactions Analysis
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles, leading to the formation of various functionalized derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions: Typical reagents include N,N-dimethylformamide and triethylamine, with reactions often conducted under reflux conditions.
Scientific Research Applications
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting devices and other optoelectronic applications.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects . The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Similar compounds include:
2-Methylpyrazolo[1,5-a]pyrimidine: Known for its solid-state emission properties.
5,7-Dichloropyrazolo[1,5-a]pyrimidine: Shares similar chemical reactivity but lacks the fluorine atom, affecting its electronic properties.
Properties
Molecular Formula |
C6H2Cl2FN3 |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-3-1-4(8)12-6(10-3)2-5(9)11-12/h1-2H |
InChI Key |
YNPVKHLNGVZWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1F)Cl)Cl |
Origin of Product |
United States |
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